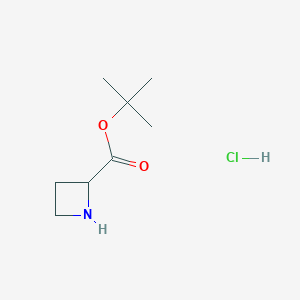

Tert-butyl azetidine-2-carboxylate hydrochloride

Description

Tert-butyl azetidine-2-carboxylate hydrochloride (CID 10888167) is a chiral azetidine derivative with a molecular formula of C₈H₁₅NO₂·HCl and a molecular weight of 193.67 g/mol . Its structure features a four-membered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group at the second position, and a hydrochloride salt. The compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for introducing constrained azetidine motifs into drug candidates. Key properties include:

- SMILES: CC(C)(C)OC(=O)[C@@H]1CCN1

- InChIKey: KHNFEQCEQIAFES-LURJTMIESA-N

- Predicted Collision Cross-Sections (CCS):

No direct literature data on its pharmacological or synthetic applications are available, highlighting a research gap .

Properties

IUPAC Name |

tert-butyl azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDYQCBDUKAIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Esterification and Boc Protection

The synthesis begins with L-aspartic acid (3), which undergoes selective esterification using chlorotrimethylsilane (TMSCl) in methanol to yield methyl N-Boc-L-aspartate (4) in 99% yield over two steps. The α-carboxyl group is then protected as a tert-butyl ester via reaction with di-tert-butyl dicarbonate ((Boc)₂O), while the β-carboxyl group is saponified to afford compound 6 in 92% yield. This step avoids column chromatography by leveraging pH-controlled extraction, making it scalable for industrial applications.

Reduction and Cyclization

The β-carboxylic acid in 6 is reduced to a primary alcohol using NaBH₄ after activation with ethyl chloroformate, forming tert-butyl N-Boc-L-homoserine (7) in 84% yield. Cyclization to the azetidine ring is achieved via mesylation and intramolecular nucleophilic substitution. Subsequent Ts deprotection with magnesium in methanol and tert-butyl ester cleavage with trifluoroacetic acid (TFA) yields L-azetidine-2-carboxylic acid (2).

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous diethyl ether, precipitating tert-butyl azetidine-2-carboxylate hydrochloride as a crystalline solid. This method ensures high purity (>99% by HPLC) and avoids residual solvents.

Microchannel Reactor-Based Oxidation

TEMPO-H₂O₂ System

A green alternative involves oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) using a microchannel reactor. V-4 (57.7 mmol), TEMPO (1.15 mmol), and CH₂Cl₂ are premixed and reacted with 30% H₂O₂ at a flow rate of 4.5 g/min. The reaction completes in 30 seconds, yielding tert-butyl 3-oxoazetidine-1-carboxylate (V-5) in 92.1% purity without byproducts.

Cobalt Acetate-Oxygen System

For larger batches, a cobalt acetate/N-hydroxyphthalimide catalyst in acetonitrile is used under oxygen flow. At 90°C, V-4 (28.8 mmol) is oxidized to V-5 in 87% yield with 99% HPLC purity. This method eliminates halogenated solvents, aligning with green chemistry principles.

Alkylation and Hydrochloride Isolation

N-Alkylation with Ethylsulfonyl Chloride

The oxo-intermediate V-5 undergoes Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6). Deprotection with HCl in acetonitrile followed by N-alkylation with ethanesulfonyl chloride yields 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7), which is converted to the hydrochloride salt via acid hydrolysis.

Crystallization Optimization

Final hydrochloride crystallization uses n-heptane/ethyl acetate (3:1 v/v) at −5°C, achieving a 91% recovery rate. X-ray diffraction confirms monoclinic crystal structure (space group P2₁/c), ensuring stability during storage.

Comparative Analysis of Methods

| Parameter | L-Aspartic Acid Route | Microchannel Reactor |

|---|---|---|

| Overall Yield | 49% | 87–92% |

| Key Advantage | No chromatography | Solvent-free oxidation |

| Purity (HPLC) | >99% | >99% |

| Scalability | Multigram-scale | Continuous flow |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Tert-butyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- IUPAC Name : tert-butyl azetidine-2-carboxylate; hydrochloride

The compound features a four-membered azetidine ring, characterized by the presence of a tert-butyl group and a carboxylate functional group. Its unique structure enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Tert-butyl azetidine-2-carboxylate hydrochloride serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as:

- Angiotensin-Converting Enzyme (ACE) Inhibitors : Similar to other azetidine derivatives, it has shown promise in modulating blood pressure through enzyme inhibition .

- Neuroprotective Agents : Investigations suggest that this compound may influence neurotransmitter systems, indicating potential therapeutic effects in neurodegenerative diseases .

Organic Synthesis

In synthetic organic chemistry, this compound is valuable for:

- Synthesis of Heterocyclic Compounds : It acts as a precursor for various heterocycles and complex molecules.

- Peptide Synthesis : Tert-butyl azetidine-2-carboxylate can be incorporated into peptides to study their biological activity.

Research indicates that this compound interacts with various molecular targets:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic processes, which may influence drug design for conditions such as hypertension and neurodegenerative diseases.

Case Studies

- Amyloid-Beta Cytotoxicity Protection :

- Nicotianamine Synthesis :

Mechanism of Action

The mechanism of action of tert-butyl azetidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved . Its effects are mediated through the formation of covalent or non-covalent bonds with the active sites of enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidine Family

Azetidine Derivatives

- (2R)-Enantiomer (CAS 2413848-44-7): Shares the same molecular formula (C₈H₁₆ClNO₂) but differs in stereochemistry. Enantiomeric differences could influence biological activity, though empirical data are lacking .

- tert-Butyl 3-methyleneazetidine-1-carboxylate (CAS 934664-41-2) :

Piperidine and Cyclopentane Derivatives

- The carboxylate group at position 4 mimics the azetidine derivative’s functionalization .

- trans-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3): Cyclopentane ring with hydroxyl and amino groups. The hydroxyl group increases polarity, while the five-membered ring offers intermediate strain between azetidine and piperidine .

Functional Group and Salt Comparisons

Boc-Protected Amines

- tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS 1031335-25-7): Cyclopentane backbone with Boc protection. The absence of a carboxylate group reduces acidity, impacting solubility and reactivity in coupling reactions .

- Sarcosine tert-butyl ester hydrochloride (CAS 5616-81-9): Linear structure with a tert-butyl ester and methylamino group.

Physicochemical and Spectroscopic Properties

Key Research Findings and Gaps

- Salt Effects : Hydrochloride salts (e.g., in azetidine and sarcosine derivatives) enhance crystallinity and solubility in polar solvents compared to free bases .

- Data Limitations : Collision cross-section data are available for the azetidine derivative , but comparative studies on solubility, stability, or biological activity are absent.

Biological Activity

Tert-butyl azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, with a molecular formula of CHClNO and a molar mass of approximately 187.68 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of enzymes related to hypertension, similar to other azetidine derivatives known for their angiotensin-converting enzyme (ACE) inhibitory activity. Additionally, it has been suggested that the compound may influence neurotransmitter systems, indicating potential neuroprotective properties.

Biological Applications

-

Pharmacological Studies :

- This compound has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting various diseases.

- It has shown promise in modulating metabolic pathways through enzyme interaction studies.

- Neuroprotective Effects :

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, potentially influencing drug design for conditions such as hypertension and neurodegenerative diseases.

Case Studies

- A study evaluated the protective effects of azetidine derivatives against amyloid-beta-induced cytotoxicity in astrocytes. While this compound was not directly tested, related compounds demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers .

- Another investigation highlighted the synthesis and biological evaluation of azetidine derivatives, noting their potential as selective agonists for nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could be explored further for its receptor modulation properties .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Tert-butyl azetidine-2-carboxylate HCl | Enzyme inhibition, potential neuroprotective | ACE inhibition, modulation of neurotransmitter systems |

| Tert-butyl 3-aminoazetidine-1-carboxylate | Neuroprotective effects | Inhibition of amyloid-beta aggregation |

| Methyl 1-Boc-azetidine-3-carboxylate | nAChR agonist activity | Selective binding to nAChRs |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.